molecular formula C8H14O B8725285 1,7-Octadien-3-ol CAS No. 30385-19-4

1,7-Octadien-3-ol

Cat. No.: B8725285
CAS No.: 30385-19-4
M. Wt: 126.20 g/mol
InChI Key: PCELKVAQHUEQKH-UHFFFAOYSA-N
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Description

1,7-Octadien-3-ol is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

30385-19-4

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

octa-1,7-dien-3-ol

InChI

InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h3-4,8-9H,1-2,5-7H2

InChI Key

PCELKVAQHUEQKH-UHFFFAOYSA-N

Canonical SMILES

C=CCCCC(C=C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In the present invention, a conjugated alkadiene and water are reacted under the above-described reaction conditions to produce an alkadienol. In the reaction solution produced by this reaction (which is called "produced solution" hereinafter), there are contained the catalyst, an alkadienol which is the objective reaction product, the by-products such as alkatrienes, dialkadienyl ethers, organic carboxylic acids and esters, solvent, unreacted conjugated alkadiene and water. In case of using 1,3-butadiene as the starting conjugated alkadiene, the produced alkadienols are octadienlos and octa-2,7-diene-1-ol is produced as the principal reaction product, while octa-1,7-diene-3-ol, octatrienes, dioctadienyl ethers, organic carboxylic acids and esters are yielded as by-products. The yield of the by-products depends on the reaction conditions, but it is usually around a few molar percents based on the conjugated alkadiene. After the reaction, alkadienol can be recovered by known means such as distillation separation or extraction separation.
[Compound]
Name
alkadiene
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0 (± 1) mol
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reactant
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[Compound]
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alkadienols
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reactant
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0 (± 1) mol
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reactant
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[Compound]
Name
alkadienol
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reactant
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[Compound]
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alkatrienes
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0 (± 1) mol
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reactant
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[Compound]
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dialkadienyl ethers
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0 (± 1) mol
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reactant
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[Compound]
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carboxylic acids
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0 (± 1) mol
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reactant
Reaction Step Seven
[Compound]
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esters
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0 (± 1) mol
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reactant
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[Compound]
Name
alkadiene
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

A mixture composed of 0.5 mol of 1,3-butadiene, 1 mol of water, 0.6 mol of carbon dioxide, 0.5 milli-mol of bis(acetylacetone) palladium, 2.0 milli-mol of triphenyl phosphine, and 63 ml of dimethylformamide was placed in an electromagnetic induction rotary type autoclave made of stainless steel having an internal volume of 0.3l, and subjected to reaction for three hours at a temperature of 90° C. Analysis of the resulted liquid reaction product through gas chromatography revealed that 0.153 mol of 2,7-octadien-1-ol, and 0.019 mol of 1,7-octadien-3-ol were produced.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step Two
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0.6 mol
Type
reactant
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2,7-octadien-1-ol
Quantity
0.153 mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Quantity
63 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

The thus deposited and separated palladium complex was placed again in the autoclave, to which 0.5 mol of 1,3-butadiene, 1 mol of water, 0.6 mol of carbon dioxide, and 63 ml of dimethyl formamide were fed afresh. Then, the reaction was conducted under the same conditions as mentioned above, with the consequence that 0.158 mol of 2,7-octadien-1-ol, and 0.016 mol of 1,7-octadien 3-ol were produced.
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
1 mol
Type
reactant
Reaction Step Two
Quantity
0.6 mol
Type
reactant
Reaction Step Three
Name
2,7-octadien-1-ol
Quantity
0.158 mol
Type
reactant
Reaction Step Four
Quantity
63 mL
Type
solvent
Reaction Step Five

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